![molecular formula C12H20N2O2S B2681934 2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396808-29-9](/img/structure/B2681934.png)
2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide
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Description
Scientific Research Applications
Ketamine and Derivatives
Ketamine, a compound with pharmacological similarities to the specified acetamide derivative, is primarily an N-methyl-D-aspartate receptor antagonist. It has been studied extensively for its anesthetic, analgesic, and rapid-acting antidepressant effects. Research emphasizes ketamine's potential neuroprotective properties and its role in reducing opioid consumption and chronic postsurgical pain following specific surgical procedures. The development of sublingual and nasal formulations highlights the ongoing interest in optimizing delivery methods for therapeutic effects (Peltoniemi et al., 2016).
Piracetam and Its Derivatives
Piracetam and its derivatives, like the specified compound, belong to the racetams group known for impacting cognitive functions, including learning and memory enhancement. The synthesis and pharmacological activities of piracetam derivatives have been explored for their potential in managing diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. This research underlines the continuous search for novel cognitive enhancers and neuroprotective agents (Dhama et al., 2021).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds with functional similarities is crucial for developing new drugs. Studies on ketamine metabolites and their pharmacology provide insights into therapeutic mechanisms beyond NMDA receptor antagonism, including actions on other neurotransmitter systems and ion channels. This knowledge aids in elucidating the complex interactions at play and guides the development of compounds with desirable clinical effects while minimizing adverse side effects (Zanos et al., 2018).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-14-7-9(6-12(14)16)13-11(15)8-17-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQIPGRXKBOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide |
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